![molecular formula C20H22FN3O4S2 B2556527 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-98-7](/img/structure/B2556527.png)

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

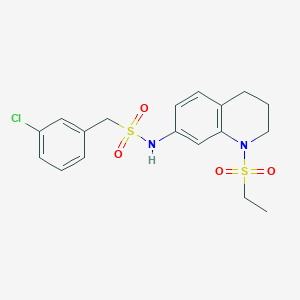

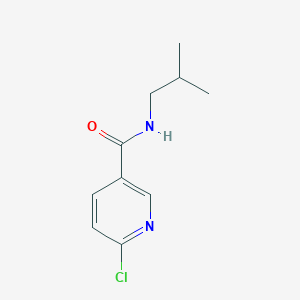

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The molecule also contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms. The presence of fluorine and ethoxyethyl groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorine and ethoxyethyl groups, and the coupling of the benzamide moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole rings, as well as the fluorine and ethoxyethyl groups. These functional groups could influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in condensation reactions, while the fluorine atom could be involved in nucleophilic substitution reactions. The thiazole ring might also undergo reactions at the sulfur or nitrogen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, while the amide group could form hydrogen bonds, influencing the compound’s solubility and reactivity.Scientific Research Applications

Photodynamic Therapy Applications

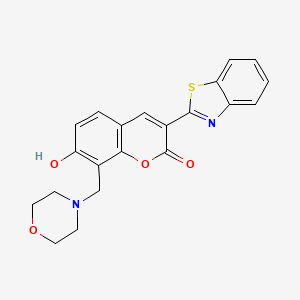

- Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, demonstrated the usefulness of these compounds in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

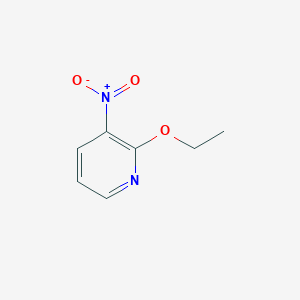

- Anti-Microbial Screening : Fluoro substituted sulphonamide benzothiazole compounds, including derivatives similar to the compound , have been synthesized and screened for antimicrobial activity. These compounds have shown potential as biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

- Promising Antimicrobial Analogs : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the creation of promising antimicrobial analogs. These compounds have shown significant activity against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

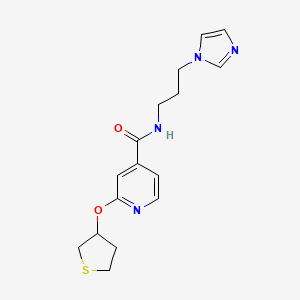

Anticancer Applications

- Anticancer Agents : Novel benzothiazole acylhydrazones synthesized from visnaginone and khellinone derivatives showed potential as anti-inflammatory and analgesic agents, with some exhibiting high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Sensor Applications

- Fluorescent Sensors : Benzimidazole and benzothiazole conjugated Schiff base compounds have been used as fluorescent sensors for Al3+ and Zn2+. These compounds demonstrate good sensitivity and selectivity, making them suitable for detecting these analytes (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

The study and development of novel benzamide derivatives is a vibrant field of research, particularly in medicinal chemistry. This compound, with its unique combination of functional groups, could be of interest for further study.

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4S2/c1-4-28-12-11-24-17-10-7-15(21)13-18(17)29-20(24)22-19(25)14-5-8-16(9-6-14)30(26,27)23(2)3/h5-10,13H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTCIMIOLVZYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)

![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)

![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)

![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)